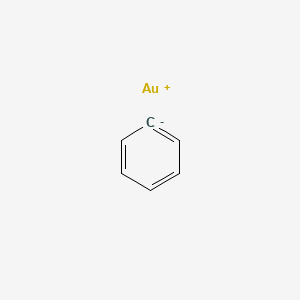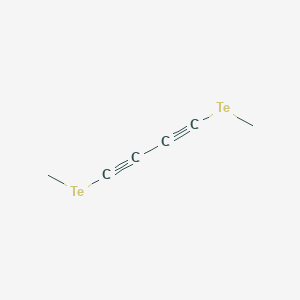
1,4-Bis(methyltellanyl)buta-1,3-diyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(methyltellanyl)buta-1,3-diyne is an organotellurium compound characterized by the presence of tellurium atoms bonded to a butadiyne backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Bis(methyltellanyl)buta-1,3-diyne typically involves the coupling of tellurium-containing precursors with a butadiyne backbone. One common method includes the use of tellurium tetrachloride and acetylene derivatives under controlled conditions to form the desired product .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Bis(methyltellanyl)buta-1,3-diyne undergoes various chemical reactions, including:
Oxidation: The tellurium atoms can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the tellurium atoms to lower oxidation states using reducing agents such as sodium borohydride.
Substitution: The tellurium atoms can be substituted with other chalcogen atoms or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Sodium borohydride, ethanol as a solvent.
Substitution: Chalcogen halides, organic solvents.
Major Products:
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Chalcogen-substituted butadiyne derivatives.
Aplicaciones Científicas De Investigación
1,4-Bis(methyltellanyl)buta-1,3-diyne has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,4-Bis(methyltellanyl)buta-1,3-diyne involves its interaction with molecular targets through chalcogen bonding. The tellurium atoms act as electrophilic centers, forming noncovalent interactions with nucleophilic regions in target molecules. This interaction can modulate the activity of enzymes, receptors, and other biological macromolecules .
Comparación Con Compuestos Similares
1,4-Bis(trimethylsilyl)buta-1,3-diyne: Similar structure but with silicon atoms instead of tellurium.
1,4-Bis(methylselanyl)buta-1,3-diyne: Contains selenium atoms, exhibiting different reactivity and properties compared to tellurium.
Uniqueness: 1,4-Bis(methyltellanyl)buta-1,3-diyne is unique due to the presence of tellurium, which imparts distinct electronic and chemical properties. Tellurium’s position in the periodic table allows for stronger chalcogen bonding interactions compared to sulfur and selenium, making this compound particularly interesting for advanced material applications .
Propiedades
Número CAS |
468751-34-0 |
|---|---|
Fórmula molecular |
C6H6Te2 |
Peso molecular |
333.3 g/mol |
Nombre IUPAC |
1,4-bis(methyltellanyl)buta-1,3-diyne |
InChI |
InChI=1S/C6H6Te2/c1-7-5-3-4-6-8-2/h1-2H3 |
Clave InChI |
ZLJRQFCJZLEGFY-UHFFFAOYSA-N |
SMILES canónico |
C[Te]C#CC#C[Te]C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


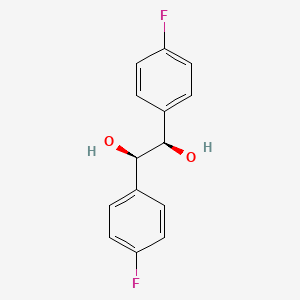
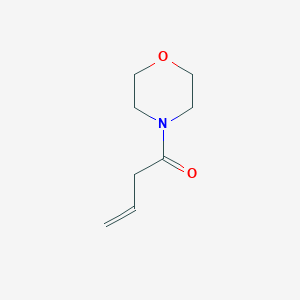
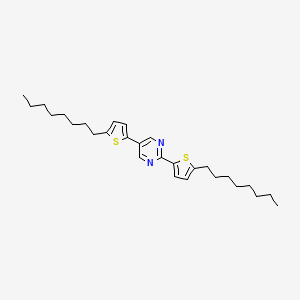
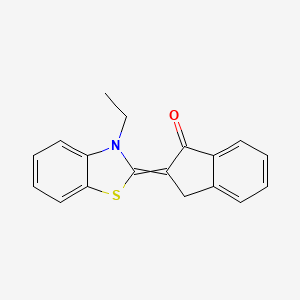

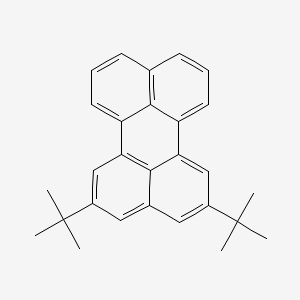
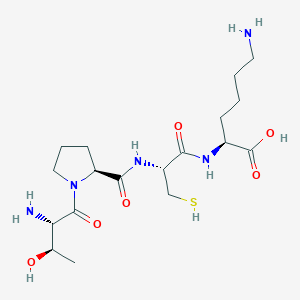
![1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethenyl)-2-pyridinyl]-](/img/structure/B14252249.png)
![2-Methoxy-5-[2-(3,4,5-trimethylphenyl)ethenyl]phenol](/img/structure/B14252256.png)
![4-[(E)-{[4-(Hexadecyloxy)phenyl]imino}methyl]phenyl cyanate](/img/structure/B14252270.png)
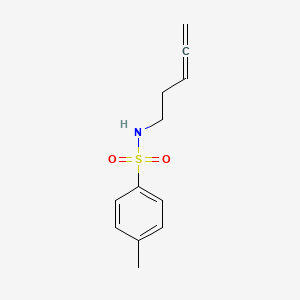
![Methyl 4-[3-(trimethoxysilyl)propyl]benzene-1-sulfonate](/img/structure/B14252288.png)
